ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a piperidinyl group, and a thiazolopyrimidine core
Preparation Methods
The synthesis of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzodioxole and piperidinyl intermediates, followed by their coupling with the thiazolopyrimidine core. Key reagents used in these steps include palladium catalysts for cross-coupling reactions, bases like cesium carbonate, and solvents such as toluene and dimethylformamide (DMF) .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in various scientific research applications. In medicinal chemistry, it has been evaluated for its anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines . Additionally, its unique structure makes it a valuable candidate for studying structure-activity relationships and developing more potent analogs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly, either by suppressing tubulin polymerization or stabilizing microtubule structure . These interactions highlight its potential as a microtubule-targeting agent in cancer therapy.
Comparison with Similar Compounds
When compared to similar compounds, ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique combination of functional groups and its potent biological activity. Similar compounds include other benzodioxole derivatives and thiazolopyrimidine analogs, which may share some structural features but differ in their specific biological activities and mechanisms of action .
Properties
Molecular Formula |
C27H27N3O6S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-[(5-piperidin-1-ylfuran-2-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H27N3O6S/c1-3-33-26(32)23-16(2)28-27-30(24(23)17-7-9-19-20(13-17)35-15-34-19)25(31)21(37-27)14-18-8-10-22(36-18)29-11-5-4-6-12-29/h7-10,13-14,24H,3-6,11-12,15H2,1-2H3/b21-14- |
InChI Key |
YRLGGQGBRXSHAV-STZFKDTASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC=C(O5)N6CCCCC6)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)N6CCCCC6)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)N6CCCCC6)S2)C |
Origin of Product |
United States |
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